![molecular formula C14H20N2O4S B2530202 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide CAS No. 899956-13-9](/img/structure/B2530202.png)
3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide
Descripción general
Descripción
3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide is a synthetic organic compound that features a benzamide core with a methoxy group at the 3-position and a pyrrolidine-1-sulfonyl ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidine-1-sulfonyl Group: This step involves the sulfonylation of pyrrolidine with a sulfonyl chloride, followed by the attachment of the resulting sulfonyl pyrrolidine to the benzamide core through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the sulfonylated pyrrolidine with the benzamide core under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Products include 3-hydroxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide and 3-formyl-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide.
Reduction: Products include 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzylamine.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Research has indicated that compounds with a sulfonamide structure can exhibit anti-inflammatory properties. For instance, studies have shown that derivatives similar to 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide can inhibit the NLRP3 inflammasome, a critical component in inflammatory pathways associated with diseases such as Alzheimer's and myocardial infarction .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Analogues of this compound have demonstrated the ability to reduce amyloid-beta aggregation and tau phosphorylation, which are hallmarks of Alzheimer’s disease . Such mechanisms suggest that this compound could be a candidate for further development as a therapeutic agent for neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives is well-documented. Compounds similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This highlights its potential use in treating infections caused by resistant bacterial strains .
Case Study 1: NLRP3 Inhibition
In a study focusing on the NLRP3 inflammasome, researchers synthesized several analogues based on the benzenesulfonamide scaffold, including compounds structurally related to this compound. These compounds were tested in vivo using mouse models of Alzheimer’s disease, demonstrating significant reductions in neuroinflammation and cognitive decline .
Case Study 2: Antimicrobial Evaluation
A series of experiments were conducted to assess the antimicrobial properties of sulfonamide derivatives against common pathogens. The results indicated that certain modifications to the benzamide structure enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy against resistant strains .
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound within its target site.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methoxy-N-[2-(pyrrolidine-1-carbonyl)ethyl]benzamide
- 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)propyl]benzamide
- 3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)butyl]benzamide
Uniqueness
3-methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide is unique due to the specific positioning of the sulfonyl group and the length of the ethyl linker. This configuration can result in distinct biological activity and chemical reactivity compared to its analogs.
Actividad Biológica
3-Methoxy-N-[2-(pyrrolidine-1-sulfonyl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methoxy group, a pyrrolidine moiety, and a sulfonyl group, which contribute to its unique pharmacological properties. The chemical structure can be represented as follows:
where , , , , and denote the respective numbers of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. It has been observed to modulate signaling pathways through the inhibition or activation of these targets, leading to various biochemical responses. The pyrrolidine and sulfonyl groups are critical for binding affinity and specificity, influencing both pharmacodynamics and pharmacokinetics .
1. In Vitro Studies
Research indicates that this compound exhibits significant activity against various biological targets. For instance, it has been evaluated for its binding affinity to sigma receptors (S1R and S2R), showing selectivity that could be beneficial in therapeutic contexts. Compounds similar to this have demonstrated low cytotoxicity while maintaining receptor selectivity .
2. Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of related pyrrole derivatives. Compounds with similar structures have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that this compound may also possess antimicrobial potential worthy of further investigation.
3. Anticancer Potential
In preclinical studies, benzamide derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain analogs demonstrated IC50 values in the nanomolar range against various tumor cell lines, indicating potent anticancer activity . The structural modifications on the benzamide scaffold significantly influence their efficacy.
Case Studies
Case Study 1: Sigma Receptor Affinity
A series of compounds were synthesized based on the benzamide structure, with varying substituents affecting their affinity for sigma receptors. The study revealed that compounds with methoxy substitutions exhibited moderate affinities for S1R (Ki = 37-40 nM) while achieving high selectivity ratios for S2R over S1R .
Case Study 2: Antibacterial Efficacy
In a comparative study involving pyrrole-benzamide derivatives, two compounds exhibited significant antibacterial activity against MRSA with MIC values of 32 µg/mL . These findings suggest a potential pathway for developing new antibacterial agents based on the structural framework of this compound.
Data Tables
Compound | Target | Activity (IC50) | Selectivity Ratio (S2R/S1R) |
---|---|---|---|
Compound A | S1R | 37 nM | >27 |
Compound B | S2R | 24 nM | 389 |
Compound C | MRSA | 32 µg/mL | - |
Propiedades
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-6-4-5-12(11-13)14(17)15-7-10-21(18,19)16-8-2-3-9-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXXTARBCWOCAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51087360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.